molecular formula C10H8ClN5OS B12801138 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- CAS No. 63931-20-4

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy-

Cat. No.: B12801138
CAS No.: 63931-20-4
M. Wt: 281.72 g/mol
InChI Key: SYPWETXIZLBSCE-UHFFFAOYSA-N
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Description

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is a heterocyclic compound with a complex structure that includes nitrogen, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine and thiazine derivatives under controlled conditions. The reaction often requires a catalyst and is carried out in a solvent such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63931-20-4

Molecular Formula

C10H8ClN5OS

Molecular Weight

281.72 g/mol

IUPAC Name

7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine

InChI

InChI=1S/C10H8ClN5OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H3,12,13,15,16)

InChI Key

SYPWETXIZLBSCE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

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